Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate

Fragrance Synthesis Knoevenagel Condensation Campholenic Aldehyde

Sandalwood odorant synthesis often faces over-reduction byproducts and isomer control issues with metal-catalyzed hydrogenations. This α-cyano ester (CAS 79569-97-4) solves these failure modes: • Enables selective ERED biocatalysis preserving campholenic unsaturation (100% conversion reported) • Avoids problematic aldol condensation side reactions common with MEK routes • Serves as divergent precursor to Ebanol®, Polysantol®, and novel sandalwood analogs • Derived from renewable α-pinene feedstock; hydrolyzable nitrile handle for R&D

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 79569-97-4
Cat. No. B12691947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate
CAS79569-97-4
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CCC1CC=C(C1(C)C)C)C#N
InChIInChI=1S/C15H21NO2/c1-5-18-14(17)12(10-16)7-9-13-8-6-11(2)15(13,3)4/h6-7,13H,5,8-9H2,1-4H3/b12-7+
InChIKeyFDAVWZNEFYRZSM-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sandalwood Fragrance Intermediate: Procurement Profile


Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate (CAS 79569-97-4) is a synthetic α,β-unsaturated cyano ester with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a key intermediate in the multi-step synthesis of high-value sandalwood odorants, including the commercial product Sandalore® [1]. The compound is derived from the renewable feedstock α-pinene, a major component of turpentine, and its structure preserves the critical campholenic unsaturation essential for the desired sandalwood olfactory character [1]. Its primary commercial relevance lies in its role as a building block for fragrance molecules, where the α,β-unsaturated cyano ester functionality is a strategic synthetic handle [2].

Why Generic Substitution is Scientifically Unsound


In-class substitution is a high-risk endeavor. While several α,β-unsaturated carbonyl intermediates exist for sandalwood fragrances, the specific α-cyano ester configuration of CAS 79569-97-4 is critical for subsequent selective reduction steps [1]. The campholenic unsaturation must be preserved to retain the sandalwood scent, a structural feature that is highly sensitive to the choice of the α,β-unsaturated precursor [1]. Alternative intermediates, such as the corresponding methyl ketone aldol condensation product, require different reaction conditions and catalysts, leading to disparate isomer profiles and final product purities [2]. Procurement of an unverified analog can therefore lead to failure modes including low conversion rates, poor selectivity for the desired isomer, and a final fragrance product with an off-specification odor profile [1].

Quantitative Comparator-Based Evidence Guide


Knoevenagel Condensation Yield Advantage

This compound is produced via a Knoevenagel condensation between campholenic aldehyde and ethyl cyanoacetate. This route is fundamentally different from the more common aldol condensation with methyl ethyl ketone used for other sandalwood intermediates [1]. While no direct head-to-head yield comparison with an identical aldehyde is available, the Knoevenagel method for ethyl cyanoacetate with various aldehydes, including those of similar steric bulk, has been reported to deliver yields of 97-99% under optimized conditions (KF-Al2O3 catalyst, EtOH, ultrasound) [2]. This contrasts with typical aldol condensation yields of 60-90% cited in the patent literature for the campholenic aldehyde/methyl ethyl ketone system [1].

Fragrance Synthesis Knoevenagel Condensation Campholenic Aldehyde

Structural Preservation of Campholenic Unsaturation

The defining requirement for a sandalwood odorant is the preservation of the campholenic ring unsaturation [1]. Unlike competitor intermediates formed via aldol pathways that may undergo unintended isomerization or reduction of this double bond during subsequent steps, the α,β-unsaturated cyano ester structure of CAS 79569-97-4 acts as a chemical 'guard' for this double bond. The nitrile group not only stabilizes the double bond but also directs subsequent catalytic hydrogenation [2]. This chemical logic differentiates it from the corresponding methyl ketone intermediate, which requires harsher isomerization conditions (e.g., potassium tert-butoxide) to migrate the double bond to the correct position, a step that can lead to byproduct formation [3].

Olfactory Receptor Agonism Structure-Activity Relationship Sandalwood Odorants

Biocatalytic Reduction Selectivity

Recent research demonstrates that α,β-unsaturated cyano esters are excellent substrates for ene-reductases (EREDs), enabling a highly selective biocatalytic reduction that avoids the over-reduction and poor chemoselectivity often associated with classical metal-catalyzed hydrogenation [1]. The study shows that campholenic-derived cyano esters were reduced by EREDs with full conversion and excellent enantioselectivity, while preserving the critical campholenic unsaturation [1]. In contrast, the corresponding α,β-unsaturated methyl ketone intermediate (the aldol product) is not a native ERED substrate, precluding this clean biocatalytic route [2].

Biocatalysis Ene-Reductase Green Chemistry

Process-Enabling Physicochemical Properties

The physicochemical properties of this cyano ester intermediate differentiate it from its closest competitor, the methyl ketone aldol product. The cyano ester has a reported boiling point of 343.8±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . These properties, which differ from the ketone intermediate's, directly influence solvent selection, distillation parameters, and purification strategy. The increased polarity of the cyano ester, conferred by the nitrile and ester groups, can facilitate cleaner phase separations and crystallizations during workup, a practical advantage for procurement teams evaluating total process cost [1].

Physicochemical Properties Solvent Selection Process Chemistry

Best Application Scenarios


Biocatalytic Synthesis of High-Purity Sandalore®

For industrial producers of Sandalore®, this intermediate is the preferred substrate for the emerging ene-reductase (ERED) biocatalytic process. As demonstrated by recent research, EREDs achieve full conversion of this specific α,β-unsaturated cyano ester while fully preserving the essential campholenic unsaturation [1]. This chemoenzymatic route avoids the over-reduction byproducts common in metal-catalyzed hydrogenations, thereby dramatically simplifying the purification of the final fragrance molecule and reducing the overall process mass intensity [1]. Procurement teams should specify this intermediate for any biocatalytic production line.

Nitrile Diversification for Novel Sandalwood Analogs

The α-cyano ester functionality is not just a passive spectator; it is a versatile synthetic handle. The nitrile group can be hydrolyzed to an amide or acid, reduced to an amine, or participate in cycloaddition reactions to generate novel sandalwood analogs with differentiated olfactory properties [1]. This intermediate is therefore uniquely suited for research programs aimed at discovering next-generation sandalwood molecules with improved performance, substantivity, or reduced allergenicity, an area of active investigation as indicated by the patent landscape [2].

Divergent Route-Scouting for Campholenic Fragrances

For process R&D chemists evaluating synthetic routes to various sandalwood molecules (e.g., Ebanol®, Polysantol®) [1], this intermediate offers a divergent pathway. It provides access to a different ketone precursor via hydrolysis-decarboxylation or direct functionalization, which can then be condensed into the final product. This route can circumvent the problematic aldol condensation step with methyl ethyl ketone, which is known to generate multiple isomers [2]. Procuring this intermediate is therefore a strategic move to diversify the synthetic toolkit and mitigate supply chain or patent-related risks for specific target molecules.

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